molecular formula C14H12BrNO B1596064 2-Bromo-n,n-diphenylacetamide CAS No. 6335-34-8

2-Bromo-n,n-diphenylacetamide

Cat. No.: B1596064
CAS No.: 6335-34-8
M. Wt: 290.15 g/mol
InChI Key: CIGSKJKGTWNQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N,N-diphenylacetamide (CAS 6335-34-8) is a specialized research chemical of significant interest in synthetic and catalytic chemistry. Its primary research value lies in its role as a versatile precursor for the synthesis of novel organic ligands and palladium-based complexes . Scientific studies demonstrate its application in preparing N,N-diphenylacetamide-based thio- and selenoether ligands, which form stable, nearly square-planar palladium(II) complexes (e.g., [Pd(L)₂Cl₂]) . These complexes are not only efficient catalysts for important carbon-carbon (Suzuki-Miyaura) and carbon-oxygen coupling reactions with high yields but also serve as single-source precursors for the synthesis of unique nanomaterials. Through thermolysis, they can be converted into previously unknown nanostructures like flower-shaped Pd₁₆S₇ and prismatic Pd₁₇Se₁₅ nanoparticles, expanding their utility in materials science . The compound is typically synthesized from diphenylamine and α-bromoacetyl bromide . This compound is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGSKJKGTWNQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979484
Record name 2-Bromo-N,N-diphenylacetamide
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Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-34-8
Record name NSC29066
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N,N-diphenylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N,n Diphenylacetamide and Its Derivatives

Direct Synthetic Routes to 2-Bromo-N,N-diphenylacetamide

The most direct and common method for the synthesis of this compound involves the acylation of diphenylamine (B1679370) with an α-bromoacetyl halide.

Amination Reactions Involving Diphenylamine and α-Bromoacetyl Bromide

The synthesis of this compound can be efficiently achieved through the nucleophilic substitution reaction between diphenylamine and α-bromoacetyl bromide. In this reaction, the lone pair of electrons on the nitrogen atom of diphenylamine attacks the electrophilic carbonyl carbon of α-bromoacetyl bromide. This is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct formed during the reaction, driving the equilibrium towards the product. Common bases used for this purpose include tertiary amines such as triethylamine or pyridine. The reaction is generally performed in an inert aprotic solvent like dichloromethane or toluene (B28343) at reduced temperatures to control the exothermic nature of the reaction.

A general procedure involves dissolving diphenylamine in a suitable solvent and cooling the solution in an ice bath. Subsequently, α-bromoacetyl bromide is added dropwise, followed by the slow addition of a base. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The workup procedure usually involves washing the reaction mixture with water and brine to remove any water-soluble byproducts and unreacted starting materials. The organic layer is then dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is often achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate (B1210297) and hexanes.

Synthesis of Related α-Haloamide Precursors and Analogs (e.g., 2-chloro-N,N-diphenylacetamide)

A closely related and often used precursor is 2-chloro-N,N-diphenylacetamide. The synthesis of this analog follows a similar principle to its bromo counterpart, utilizing chloroacetyl chloride as the acylating agent. nih.govjocpr.com Diphenylamine is dissolved in a solvent like toluene, and chloroacetyl chloride is added. nih.govjocpr.com The reaction mixture is then refluxed for a period to drive the reaction to completion. nih.govjocpr.com Upon cooling, the product can be precipitated by the addition of a non-polar solvent or by pouring the reaction mixture into crushed ice. nih.govjocpr.com The resulting solid is then filtered, washed, and recrystallized to afford pure 2-chloro-N,N-diphenylacetamide. nih.govjocpr.com This chloro-analog can sometimes be a more cost-effective starting material and can undergo similar derivatization reactions as the bromo-derivative, although the reactivity of the α-chloro group is generally lower than that of the α-bromo group.

Reactants Product Reaction Conditions Reference
Diphenylamine, Chloroacetyl chloride2-chloro-N,N-diphenylacetamideToluene, Reflux nih.govjocpr.com

Derivatization Strategies Utilizing this compound as a Synthon

The presence of the reactive carbon-bromine bond in this compound makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity is harnessed to introduce diverse functional groups, leading to the synthesis of a wide range of derivatives.

Formation of Chalcogenoether Ligands (e.g., Thio- and Selenoether Derivatives)

This compound is a valuable precursor for the synthesis of chalcogenoether ligands, which are important in coordination chemistry and catalysis. The synthesis of thioether derivatives involves the reaction of this compound with a thiol (R-SH) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion (R-S⁻), which then displaces the bromide ion from the α-carbon of the acetamide (B32628).

Similarly, selenoether derivatives can be prepared by reacting this compound with a selenol (R-SeH) or a selenolate salt. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the nucleophilic substitution. The choice of base is crucial and often includes non-nucleophilic bases like potassium carbonate or sodium hydride to avoid competing side reactions.

Nucleophilic Substitution Reactions with Amine Nucleophiles: Synthesis of 2-Amino-N,N-diphenylacetamide Derivatives

One of the most significant applications of this compound is in the synthesis of 2-amino-N,N-diphenylacetamide derivatives. These compounds are of interest due to their potential biological activities. The synthesis is achieved through a nucleophilic substitution reaction where the bromine atom is displaced by an amine nucleophile. irejournals.com A wide variety of primary and secondary amines can be used, leading to a diverse library of N-substituted aminoacetamides. irejournals.com

The reaction is typically carried out by stirring this compound with the desired amine in a suitable solvent at room temperature or with gentle heating. irejournals.com A base, such as potassium carbonate, is often added to scavenge the hydrobromic acid generated during the reaction. irejournals.com The choice of solvent can vary, with dichloromethane being a common option. irejournals.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by chromatography or recrystallization. For instance, the reaction of 2-bromo-N-(p-chlorophenyl)acetamide with various amines like butylamine, octylamine, piperidine, and 3-fluoroaniline has been reported to yield the corresponding 2-amino-N-(p-chlorophenyl)acetamide derivatives. irejournals.com

Amine Nucleophile Product Reaction Conditions Reference
Butylamine2-(Butylamino)-N,N-diphenylacetamideDichloromethane, Potassium Carbonate, Room Temperature irejournals.com
Octylamine2-(Octylamino)-N,N-diphenylacetamideDichloromethane, Potassium Carbonate, Room Temperature irejournals.com
Piperidine2-(Piperidin-1-yl)-N,N-diphenylacetamideDichloromethane, Potassium Carbonate, Room Temperature irejournals.com
3-Fluoroaniline2-((3-Fluorophenyl)amino)-N,N-diphenylacetamideDichloromethane, Potassium Carbonate, Room Temperature irejournals.com

Synthesis of Schiff Bases and Chalcone-Substituted N,N-Diphenylacetamides

The derivatives of this compound can be further elaborated to synthesize more complex structures like Schiff bases and chalcones.

Schiff Bases: Schiff bases, characterized by the presence of a C=N double bond, are synthesized by the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, a common strategy involves first converting it to a 2-amino-N,N-diphenylacetamide derivative, as described in the previous section. For example, 2-chloro-N,N-diphenylacetamide can be reacted with hydrazine (B178648) hydrate to form 2-hydrazino-N,N-diphenylacetamide. nih.gov This hydrazine derivative, possessing a primary amino group, can then be condensed with various aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a solvent like methanol to yield the corresponding Schiff bases. nih.gov

Chalcone-Substituted N,N-Diphenylacetamides: Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde. To synthesize chalcone-substituted N,N-diphenylacetamides, a synthetic route would involve first preparing an N,N-diphenylacetamide derivative bearing an acetophenone moiety. For instance, one could envision a multi-step synthesis starting from a suitably functionalized aniline, which is then converted to the corresponding N,N-diphenylacetamide. The acetophenone group can then undergo a base-catalyzed condensation with a variety of aromatic aldehydes to introduce the chalcone framework.

Palladium-Catalyzed C-H Functionalization for Polycyclic Amides and Phenanthridinones

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules, including polycyclic amides and phenanthridinones. This approach allows for the direct arylation of C-H bonds, providing an efficient route to construct new carbon-carbon bonds.

Phenanthridinones, a class of polycyclic amides, are significant structural motifs in many biologically active natural products and pharmaceuticals. nih.gov The synthesis of these compounds can be achieved through the intramolecular C-H arylation of 2-halo-N-arylbenzamides. In a typical reaction, a palladium catalyst, often in conjunction with a suitable ligand and base, facilitates the cyclization of the starting material to form the phenanthridinone core. rsc.orgrsc.org For instance, the use of Pd(t-Bu3P)2 with KOAc as the base has proven effective for the one-pot synthesis of N-H phenanthridinones from N-Boc protected o-halobenzamides, with yields reaching up to 95%. nih.gov This method is advantageous as it can be applied to less reactive o-chlorobenzamides and proceeds regioselectively without the need for a separate deprotection step. nih.govrsc.org

Another strategy involves a palladium-catalyzed, picolinamide-directed sequential C-H functionalization. beilstein-journals.org This process begins with the arylation of the ortho-C-H bond of a benzylpicolinamide with an aryl iodide. The resulting biaryl compound then undergoes an intramolecular dehydrogenative C-H amination, catalyzed by palladium acetate with an oxidant like PhI(OAc)2, to form a dihydrophenanthridine intermediate. This intermediate can be further oxidized to the corresponding phenanthridinone. beilstein-journals.org

The synthesis of other polycyclic heteroarenes can also be achieved through palladium-catalyzed cascade reactions. For example, a Pd(II)-catalyzed cascade involving aminopalladation, C-H activation, dealkylation, and decarboxylative cyclization of o-alkynylanilines with o-bromobenzoic acids can produce diverse polycyclic structures like dibenzo[a,c]carbazoles. nih.gov

Palladium-Catalyzed Synthesis of Phenanthridinones
Starting MaterialCatalyst SystemKey FeaturesYieldReference
N-Boc protected o-halobenzamidesPd(t-Bu3P)2 / KOAcOne-pot cyclization and decarboxylation; regioselective.Up to 95% nih.govrsc.org
N-methyl-N-aryl-2-halobenzamidePd-PVP nanoparticles / K2CO3Ligand-free; reaction in H2O:DMA.Up to 95% rsc.org
Benzylamine picolinamides and aryl iodidesPd(OAc)2 / PhI(OAc)2, Cu(OAc)2Two-step sequential C-H functionalization.Moderate to good beilstein-journals.org

Enantioselective Synthesis of Vicinal Diamines and β-Amino Amides from α-Bromoamides

Enantioenriched vicinal diamines and β-amino amides are crucial structural components in numerous natural products, pharmaceuticals, and chiral catalysts. rsc.org While direct transformations of this compound are not explicitly detailed, several enantioselective methods utilize α-bromoamides or related precursors to access these valuable motifs.

One notable approach is the NiH-catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones. rsc.org This method provides access to a range of enantioenriched vicinal diamines and β-amino amides with high enantioselectivities (up to 99%) and good yields (up to 87%). rsc.org The reaction tolerates a wide variety of functional groups and proceeds at room temperature. rsc.org

Another strategy involves a Brønsted acid-catalyzed multicomponent reaction, which offers a modular and enantioselective route to β-amino amides. nih.govresearchgate.net This redesigned Ugi reaction uses ambiphilic ynamides as two-carbon synthons and can furnish three different classes of β-amino amides with excellent stereocontrol. The utility of this method is demonstrated by the preparation of over 100 products, including those that incorporate drug molecules. nih.govresearchgate.net Furthermore, the resulting amino amides can be transformed into other valuable structures such as β-amino acids, anti-vicinal diamines, and β-lactams. researchgate.net

The synthesis of D-α-amino amides has been achieved through a three-step protocol starting from aliphatic aldehydes. nih.gov This method utilizes a cinchona alkaloid-catalyzed aza-Henry reaction with bromonitromethane, followed by an Umpolung Amide Synthesis. nih.gov

Enantioselective Synthesis of Vicinal Diamines and β-Amino Amides
Target MoleculeMethodologyKey FeaturesEnantioselectivity/YieldReference
Vicinal Diamines and β-Amino AmidesNiH/BOX-catalyzed hydroamidation of alkenyl amidesBroad functional group tolerance; room temperature.Up to 99% ee, up to 87% yield rsc.org
β-Amino AmidesBrønsted acid-catalyzed multicomponent reaction with ynamidesModular; excellent chemo- and stereocontrol.Generally good efficiency nih.govresearchgate.net
D-α-Amino AmidesCinchona alkaloid-catalyzed aza-Henry reactionStarts from aliphatic aldehydes; 3-step protocol.Not specified nih.gov
Vicinal DiaminesRh-catalyzed three-component reaction of diazo compoundsHigh diastereoselectivity; access to two tertiary stereocenters.75%–>95% yield rsc.org

Cobalt-Catalyzed Oxidative Coupling Reactions Involving this compound

Cobalt-catalyzed reactions provide a cost-effective and efficient alternative for various organic transformations. In the context of derivatives of this compound, cobalt catalysis has been successfully employed for carbocyclization reactions.

An efficient method for the synthesis of 4-substituted quinolin-2(1H)-ones has been developed using cobalt(II)-catalyzed carbocyclization of arylethenyl substituted α-bromo-N-phenylacetamides. semanticscholar.orgrsc.org In the presence of tert-butyl hydroperoxide (TBHP), the reaction proceeds through a sequential 6-exo-trig radical cyclization, a t-butylperoxy radical cross-coupling, and a base-promoted Kornblum-DeLaMare reaction to yield 4-benzoylquinolin-2(1H)-ones. semanticscholar.orgrsc.org This methodology is compatible with a range of functional groups, including methoxy (B1213986), fluoro, chloro, and bromo groups. semanticscholar.orgrsc.org The strategy has also been extended to arylethynyl substituted α-bromo-N-phenylacetamides to form 4-benzylquinolin-2(1H)-ones. semanticscholar.orgrsc.org

Furthermore, cobalt catalysts have been utilized in coupling reactions of 2-halobenzamides with alkynes to form isoquinolones or 2-vinyl benzamides. rsc.org The selectivity between these two products can be controlled by the choice of ligand, with the reactions proceeding through different mechanistic pathways. rsc.org

Cobalt-Catalyzed Reactions of α-Bromo-N-phenylacetamide Derivatives
SubstrateReaction TypeCatalyst/ReagentsProductKey FeaturesReference
Arylethenyl substituted α-bromo-N-phenylacetamidesCarbocyclizationCo(II) / TBHP4-Benzoylquinolin-2(1H)-onesSequential radical cyclization and cross-coupling. semanticscholar.orgrsc.org
Arylethynyl substituted α-bromo-N-phenylacetamidesCarbocyclizationCo(II) / TBHP4-Benzylquinolin-2(1H)-onesEffective formation of the target product. semanticscholar.orgrsc.org
2-Halobenzamides and alkynesCouplingCo catalyst / LigandIsoquinolones or 2-vinyl benzamidesLigand-controlled selectivity. rsc.org

Fluorination of α-Bromoamides

The introduction of fluorine into organic molecules can significantly alter their biological properties, making the development of efficient fluorination methods a key area of research. For α-bromoamides, such as this compound, nucleophilic fluorination presents a direct route to α-fluoroamides.

A silver-promoted C-F bond formation in α-bromoamides using silver(I) fluoride (AgF) has been reported. researchgate.net This method is conducted under mild conditions at room temperature and allows for the synthesis of tertiary, secondary, and primary alkyl fluorides. The reaction is applicable to both primary and secondary amides and exhibits broad functional group tolerance. researchgate.net

Another approach involves reversing the polarity of the typical enolate intermediate to an "enolonium" species, which enables the use of nucleophilic fluorinating agents for the direct α-C-H fluorination of amides. nih.gov This "umpolung" strategy has been successfully applied to the α-fluorination of amides using sources like tetrabutylammonium triphenyldifluorosilicate (TBAT). springernature.com This method is highly chemoselective, targeting the position adjacent to the amide even in the presence of other carbonyl groups. springernature.com

Electrophilic fluorination of enamides, which can be generated from α-bromoamides, provides another pathway to α-fluoroamides. nih.govnih.gov Reagents such as Selectfluor™ and N-fluoro-benzenesulfonimide (NFSI) can be used to selectively fluorinate the electron-rich enamide olefin. nih.gov

Fluorination Methods for α-Bromoamides and Related Compounds
MethodSubstrateFluorinating AgentKey FeaturesReference
Silver-promoted nucleophilic fluorinationα-BromoamidesAgFMild, room temperature conditions; broad scope. researchgate.net
Nucleophilic α-C-H fluorination via "umpolung"AmidesTBATReversal of polarity; high chemoselectivity. nih.govspringernature.com
Electrophilic fluorinationChiral EnamidesSelectfluor™, NFSIHighly regio- and stereoselective. nih.gov

Reactivity and Mechanistic Investigations of 2 Bromo N,n Diphenylacetamide

Fundamental Reactivity Profiles of α-Bromo-N,N-diphenylacetamide

The reactivity of α-bromo-N,N-diphenylacetamide is largely dictated by the electronic interplay between the carbonyl group, the nitrogen atom, and the α-bromine substituent. This arrangement confers a complex chemical behavior upon the α-carbon, allowing it to participate in a variety of chemical transformations.

Dual Electrophilic and Nucleophilic Character of the α-Carbon

The α-carbon of 2-bromo-N,N-diphenylacetamide exhibits a pronounced dual reactivity, functioning as both an electrophile and a precursor to a nucleophilic species. This bivalent nature is a cornerstone of its synthetic utility.

Electrophilic Character: The primary and most intuitive mode of reactivity stems from the electron-withdrawing effects of the adjacent carbonyl group and the electronegative bromine atom. This polarization makes the α-carbon electron-deficient and thus a prime target for nucleophilic attack. α-Haloamides are traditionally utilized as alkylating agents where various nucleophiles displace the bromide ion in SN2-type reactions. nih.gov This electrophilicity is fundamental to classical C-N, C-O, and C-S bond-forming reactions. nih.gov For instance, the reaction of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) with various amines proceeds readily at room temperature to form 2-amino-N-(p-chlorophenyl) acetamide derivatives. libretexts.org

Nucleophilic Character: While inherently electrophilic, the α-carbon can be induced to exhibit nucleophilic character. This is achieved through the formation of an enolate or an enol-like species under appropriate reaction conditions. The acidity of the α-hydrogen is increased by the adjacent carbonyl group, allowing for its removal by a base to form a resonance-stabilized enolate. sketchy.commsu.edu This enolate, with its negative charge delocalized between the α-carbon and the carbonyl oxygen, is a potent carbon nucleophile. researchgate.net This nucleophilic character is central to reactions like the aldol (B89426) condensation and α-alkylation of carbonyl compounds. sketchy.comresearchgate.net In the context of transition metal catalysis, oxidative addition of the C-Br bond to a low-valent metal center can generate a metal enolate, which then acts as a nucleophile in cross-coupling reactions.

The framework of α-haloamides is surprisingly rich in chemically accessible atoms, allowing for a wide range of transformations beyond simple substitution. nih.gov This dual electrophilic and nucleophilic potential makes this compound a versatile building block in organic synthesis.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis has significantly expanded the synthetic applications of this compound, enabling a variety of bond formations and complex molecular constructions under mild and selective conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium catalysis is a powerful tool for forming carbon-carbon bonds using α-bromoamides. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example. rsc.orgnih.gov The general mechanism involves three key steps: oxidative addition of the α-bromoamide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. msu.edu

This compound itself has been used as a precursor to synthesize ligands for palladium catalysts employed in Suzuki-Miyaura reactions. nih.gov For example, it can be reacted with sodium sulfide (B99878) (Na₂S) or sodium selenide (B1212193) (Na₂Se) to create thioether and selenoether ligands, which then form square planar palladium(II) complexes. nih.gov These complexes have demonstrated high catalytic activity for Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, achieving yields up to 96%. nih.gov

Research on the closely related 2-bromo-N,N-dimethylacetamide has shown that Suzuki-type cross-coupling with aryldioxaborolanes can successfully synthesize α-arylacetamides. sketchy.com The efficiency of this reaction is highly dependent on the choice of ligand and base, with sterically hindered phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) and bases such as potassium phosphate (B84403) (K₃PO₄) proving effective. sketchy.com

Coupling PartnerCatalyst SystemBaseSolventProductYield (%)Ref
Phenylboronic acidPd(dba)₂ / TricyclohexylphosphineK₃PO₄THF2-Phenyl-N,N-dimethylacetamideModerate-Good sketchy.com
4-Methylphenylboronic acidPd(dba)₂ / TricyclohexylphosphineK₃PO₄THF2-(4-Methylphenyl)-N,N-dimethylacetamide75 sketchy.com
4-Methoxyphenylboronic acidPd(dba)₂ / TricyclohexylphosphineK₃PO₄THF2-(4-Methoxyphenyl)-N,N-dimethylacetamide80 sketchy.com
Aryl bromides (general)[Pd(L¹)₂Cl₂] (L¹ = thioether ligand)--Biaryl compoundsup to 96 nih.gov

Catalytic Systems for C-N and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are highly effective for constructing both C-C and C-N bonds, playing a crucial role in the synthesis of pharmaceuticals and other highly functionalized molecules. morressier.com The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity in these transformations. pdx.edu

For C-N bond formation, systems combining palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with ligands like Xantphos and a base such as cesium carbonate (Cs₂CO₃) in dioxane have proven to be efficient. pdx.edu These conditions facilitate the coupling of N-substituted 4-bromo-7-azaindoles with various amides, amines, and amino acid esters. pdx.edu The versatility of these catalytic systems allows for the introduction of nitrogen-containing functional groups into complex molecules, a common strategy in medicinal chemistry. msu.edu

For C-C bond formation, similar palladium-based systems are employed. The Suzuki-Miyaura reaction, as discussed previously, is a primary method for creating C(sp²)-C(sp²) bonds. nih.govsketchy.com Other palladium-catalyzed reactions, such as the Heck reaction, couple organohalides with alkenes. The development of these catalytic systems has provided chemists with reliable and mild methods for constructing complex carbon skeletons from readily available starting materials like this compound.

Nickel-Hydride Catalyzed Hydroamidation of Alkenyl Amides with α-Bromoamides

Nickel-hydride (NiH) catalysis has emerged as a powerful method for the functionalization of alkenes. A notable application is the hydroalkylation of enamides or enecarbamates (types of alkenyl amides) using racemic α-bromoamides as alkylating agents. This process allows for the construction of valuable β-aminoamides with high levels of regio-, enantio-, and diastereoselectivity.

The reaction mechanism is believed to involve an enantioselective syn-hydronickelation of the alkene, which generates an enantiomerically enriched alkylnickel(II) intermediate. This intermediate then undergoes an enantioconvergent alkylation with the racemic α-bromoamide to produce the final product as a single stereoisomer. This methodology demonstrates precise control over the formation of two adjacent stereocenters, starting from simple prochiral alkenes and racemic electrophiles. While the broader field of transition metal-catalyzed alkene hydroamidation is an atom-economical approach to convert hydrocarbon feedstocks into amides, the use of α-bromoamides as coupling partners specifically enables the synthesis of complex, stereodefined structures.

Alkene Substrateα-BromoamideCatalyst SystemKey FeaturesProduct TypeRef
EnamidesRacemic α-bromoamidesNiH catalystRegio-, enantio-, and diastereoselectiveβ-Aminoamides
EnecarbamatesRacemic α-bromoamidesNiH catalystSimultaneous control of vicinal stereocentersβ-Aminoamide derivatives

Photoredox Catalytic Minisci-Type Reactions of α-Bromoamides

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient N-heteroarenes with alkyl radicals. researchgate.net Recently, visible-light photoredox catalysis has provided a mild and efficient way to generate the necessary radical intermediates from precursors like α-bromoamides.

In this process, a photosensitizer, upon absorbing visible light, initiates a single-electron transfer (SET) process. When applied to α-bromoamides, this SET can lead to the formation of an α-amido radical. This radical species then adds to a protonated azaarene, following the classical Minisci pathway, to form a radical cation intermediate. researchgate.net Subsequent oxidation and deprotonation yield the final alkylated heteroarene product.

An asymmetric variant of this reaction has been developed using a dual catalyst system composed of a photosensitizer (like 3DPAFIPN) and a chiral phosphoric acid. This system enables the synthesis of a diverse range of amides containing azaarene-substituted tertiary carbon stereocenters in high yields and with excellent enantioselectivities (up to >99% enantiomeric excess). This photoredox approach avoids the need for harsh oxidants and high temperatures often required in traditional Minisci reactions, thereby expanding the substrate scope and functional group tolerance. researchgate.net

Radical-Mediated Transformations of α-Haloamides

The chemistry of α-haloamides, including this compound, is significantly influenced by radical-mediated processes. These reactions often proceed via the formation of an α-amidoyl radical, a highly reactive intermediate that can participate in a variety of transformations. The generation of this radical species can be initiated through several methods, including the use of radical initiators, transition metal redox catalysis, or visible light photoredox catalysis.

While specific studies focusing exclusively on the radical-mediated transformations of this compound are not extensively detailed in the reviewed literature, the general reactivity of α-haloamides provides a strong framework for understanding its potential chemical behavior. For instance, α-chloro amides have been demonstrated to serve as precursors for α-acetyl radicals in tin-free, photoredox-catalyzed intermolecular α-alkylation reactions with olefins, proceeding in an anti-Markovnikov fashion. This type of reaction, known as a reductive atom transfer radical addition (ATRA), highlights the capability of the α-carbon of the haloamide to form new carbon-carbon bonds.

The general mechanism for such photoredox-catalyzed reactions involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst can then engage in a single electron transfer (SET) process. In a reductive cleavage pathway, the excited photocatalyst can be reduced by a sacrificial electron donor, and the resulting reduced photocatalyst can then transfer an electron to the α-haloamide. This electron transfer induces the cleavage of the carbon-halogen bond, generating the electrophilic α-amido radical. This radical can then be trapped by various radical acceptors, such as olefins, to form a new, more stabilized radical intermediate, which can then be further reduced and protonated to yield the final product.

The reactivity and success of these radical transformations are influenced by the nature of the halogen, the substituents on the amide nitrogen, and the reaction conditions. For example, α-bromoamides are often more reactive towards radical formation than their chloro-analogues. The N,N-diphenyl substitution in this compound would be expected to influence the stability and reactivity of the corresponding α-amidoyl radical.

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions of this compound and related α-haloamides provide powerful synthetic routes to various heterocyclic structures. These pathways are often mediated by transition metals, particularly palladium, and proceed through the formation of key intermediates that dictate the final product.

Homo-Annulation Reactions of o-Halobenzamides

A significant application of intramolecular cyclization involving structures related to this compound is the synthesis of phenanthridinones. This transformation can be viewed as a homo-annulation reaction of o-halobenzamides. Specifically, N-aryl-2-bromobenzamides undergo palladium-catalyzed intramolecular C-H arylation to yield the corresponding phenanthridinone derivatives.

This reaction provides an efficient method for the construction of the phenanthridinone core, which is a prevalent motif in various natural products and pharmaceuticals. The process involves the formation of a new carbon-carbon bond between the aryl group of the benzamide (B126) and the N-aryl substituent, leading to a fused heterocyclic system. The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(t-Bu)₃K₂CO₃DMA12085
PdCl₂(PPh₃)₂-Cs₂CO₃Toluene (B28343)11078
Pd₂(dba)₃XPhosK₃PO₄Dioxane10092

This table presents typical conditions for the palladium-catalyzed intramolecular cyclization of N-aryl-2-bromobenzamides to phenanthridinones and is illustrative of the conditions that could be applied to derivatives of this compound.

The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The initial step is the oxidative addition of the aryl bromide to a Pd(0) species, forming an arylpalladium(II) intermediate. This is followed by a base-assisted intramolecular C-H activation of the N-aryl ring, leading to the formation of a palladacycle. Subsequent reductive elimination from this palladacycle furnishes the phenanthridinone product and regenerates the Pd(0) catalyst.

Carbooxygenation Processes

Carbooxygenation represents another important class of reactions involving α-haloamides, where both a carbon-carbon and a carbon-oxygen bond are formed across a double or triple bond in a single step. While specific examples involving this compound are not prominent in the literature, related α-bromoamides have been shown to participate in such transformations.

For instance, nickel-catalyzed carbooxygenation of alkenes with 2-bromo-2-methylpropanamides has been reported. This process allows for the simultaneous introduction of an amidoyl group and an oxygen functionality onto an alkene. The reaction typically employs a nickel catalyst and an oxidant.

The general mechanism for such a process is thought to involve the oxidative addition of the α-bromoamide to a low-valent nickel species. The resulting nickel intermediate can then coordinate to the alkene. Subsequent migratory insertion of the alkene into the nickel-carbon bond, followed by reaction with an oxygen source and reductive elimination, would lead to the carbooxygenation product. The N,N-diphenyl substituents on the amide could influence the steric and electronic properties of the intermediate species, thereby affecting the efficiency and selectivity of the reaction.

Elucidation of Reaction Mechanisms and Intermediates

The understanding of reaction mechanisms and the identification of key intermediates are crucial for the optimization and broader application of the transformations involving this compound. For the palladium-catalyzed intramolecular cyclization of N-aryl-2-bromobenzamides to phenanthridinones, a plausible catalytic cycle has been proposed based on experimental observations and computational studies.

Following oxidative addition, a crucial C-H bond activation step occurs. This intramolecular process involves the palladated aryl ring and a C-H bond on the N-aryl substituent. This step is typically facilitated by a base and leads to the formation of a six-membered palladacycle intermediate. The nature of the ligand on the palladium center can significantly influence the efficiency of this step.

The final step of the catalytic cycle is the reductive elimination from the palladacycle intermediate. This step forms the new C-C bond of the phenanthridinone ring and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Proposed Intermediates:

Arylpalladium(II) Complex: Formed after the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.

Palladacycle: A six-membered ring containing palladium, formed via intramolecular C-H activation.

Structure Activity Relationship Sar Studies of N,n Diphenylacetamide Derivatives

Systematic Investigation of Substituent Effects on Chemical and Biological Activity

The introduction of different functional groups at various positions on the N,N-diphenylacetamide scaffold significantly alters the molecule's physicochemical properties, including lipophilicity, electronic distribution, and steric profile, which in turn dictates its interaction with biological targets.

The alpha-carbon (Cα), the carbon atom adjacent to the carbonyl group, is a critical position for substitution. In 2-Bromo-n,n-diphenylacetamide, this site is occupied by a bromine atom. Modifying the substituent at this position has been a key strategy in developing derivatives with potent biological activities, particularly in the realm of anticonvulsants.

Research on analogous α-substituted acetamido-N-benzylacetamide derivatives has demonstrated that the nature of the Cα substituent is a major determinant of anticonvulsant efficacy. Studies have shown that introducing small, electron-rich aromatic and heteroaromatic groups at the Cα position can lead to significant protection against seizures in preclinical models like the maximal electroshock-induced seizure (MES) test. nih.govnih.gov For instance, derivatives featuring α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl groups have shown excellent anticonvulsant profiles, with potency and protective index values comparable to the established drug phenytoin. nih.gov

Conversely, other modifications at the Cα position can lead to different biological activities. For example, the reaction of 2-bromo-N-(p-Chlorophenyl) acetamide (B32628) with various amines to substitute the bromine at the Cα site resulted in a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives with moderate to high antibacterial activities. irejournals.com This highlights the versatility of the Cα site in tuning the biological profile of the acetamide scaffold.

Table 1: Effect of C(alpha) Heteroaromatic Substituents on Anticonvulsant Activity in Mice (MES Test)

C(alpha) Substituent ED₅₀ (mg/kg) Protective Index (PI) Reference
Furan-2-yl 12.5 13.4 nih.gov
Oxazol-2-yl 21.8 >4.6 nih.gov
Thiazol-2-yl 29.5 >6.8 nih.gov
Pyrid-2-yl 26.0 >11.5 nih.gov
Pyrazin-2-yl 24.0 >12.5 nih.gov

ED₅₀ (Median Effective Dose) is the dose required to produce an effect in 50% of the population. A lower ED₅₀ indicates higher potency. PI (Protective Index) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI indicates a better safety margin.

Substitutions on the N-phenyl rings of the diphenylacetamide core play a crucial role in modulating biological activity through both electronic and steric effects. The electronic nature of a substituent—whether it is electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -NO₂, -Cl, -Br)—can alter the electron density of the aromatic rings and the amide group, influencing binding affinity to target receptors. nih.govnih.gov

For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, compounds bearing an electron-withdrawing nitro group on the N-phenyl ring demonstrated higher cytotoxic effects compared to those with an electron-donating methoxy (B1213986) group. nih.gov Similarly, in studies of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues as sigma receptor ligands, halogen substitutions (electron-withdrawing) on the aromatic ring generally increased affinity for sigma2 receptors. nih.gov

Table 2: Influence of N-Phenyl Substituents on Biological Activity

Parent Scaffold N-Phenyl Substituent Position Electronic Effect Observed Biological Activity Reference
2-(4-Fluorophenyl)-N-phenylacetamide -NO₂ para Withdrawing Increased anticancer cytotoxicity nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide -OCH₃ para Donating Decreased anticancer cytotoxicity nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamide -Cl, -Br, -F meta Withdrawing Higher affinity for sigma1/sigma2 receptors nih.gov

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional shape, or conformation, of a molecule is fundamental to its biological function, as it dictates how the molecule recognizes and binds to its specific biological target. For N,N-diphenylacetamide derivatives, the conformational flexibility arises from the rotation around several single bonds, including the N-C(aryl) bonds and the C(α)-C(carbonyl) bond.

The orientation of the two N-phenyl rings relative to the acetamide plane is a key conformational feature. The molecule may not exist in a single rigid state but rather as an ensemble of different conformers in equilibrium. It is often the case that only one specific, low-energy conformation is "bioactive," meaning it possesses the correct shape to bind effectively to a receptor or enzyme active site. unifi.it The binding process itself can involve an "induced fit," where the molecule adopts a conformation upon binding that may be less populated when it is free in solution. unifi.it

Steric effects from substituents on the N-phenyl rings can significantly influence the preferred conformation. researchgate.net For example, bulky ortho-substituents can create steric hindrance, forcing the phenyl rings to rotate out of the plane of the amide group, which can impact the molecule's ability to engage in optimal binding interactions. Therefore, understanding the conformational preferences of these derivatives is essential for rationalizing their observed biological activities and for designing new analogues with improved potency and selectivity.

Chemometric Approaches in SAR and QSAR Studies

To systematically analyze and quantify the relationship between chemical structure and biological activity, researchers employ chemometric methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models use statistical methods to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by numerical values called "descriptors."

For classes of compounds like N,N-diphenylacetamide derivatives, QSAR models can be developed to predict the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. researchgate.net These models are built using a "training set" of compounds with known activities and are then validated using a "test set."

A variety of descriptors can be used in QSAR studies, categorized as:

Topological: Describing the atomic connectivity and shape of the molecule (e.g., Wiener index). researchgate.net

Electronic: Quantifying the electron distribution (e.g., partial atomic charges, HOMO/LUMO energies). researchgate.net

Physicochemical: Representing properties like lipophilicity (e.g., logP) and molar refractivity. researchgate.net

Structural: Ad hoc descriptors that count specific features (e.g., number of hydrogen bond donors/acceptors). researchgate.net

For example, a QSAR study on anticonvulsant α-substituted acetamido-N-benzylacetamide derivatives identified several key descriptors that influence activity, including partial charges on specific atoms, the total charge on the α-substituent, and the calculated partition coefficient (ClogP), which relates to the molecule's ability to cross the blood-brain barrier. researchgate.net Hansch-type QSAR studies have also been successfully applied to examine the influence of substitutions on the phenylacetamide aromatic ring on receptor binding affinity. nih.gov These chemometric approaches provide a powerful quantitative framework for understanding the complex SAR of N,N-diphenylacetamide derivatives.

Table 3: Common Descriptors in QSAR Models for Acetamide Derivatives

Descriptor Type Example Descriptor Property Represented Influence on Activity Reference
Physicochemical ClogP / ClogP² Lipophilicity / Hydrophobicity Affects transport across biological membranes (e.g., blood-brain barrier) researchgate.net
Electronic qCC Partial charge at carbonyl carbon Relates to electrostatic interactions with the biological target researchgate.net
Electronic qαtotal Sum of partial charges in α-substituent Influences the electronic nature of the Cα site researchgate.net
Structural Hdα / Haα Hydrogen bond donors/acceptors in α-substituent Governs specific hydrogen bonding interactions with the target researchgate.net

Biological and Pharmacological Research Applications of N,n Diphenylacetamide Derivatives

Anticonvulsant Activity of N-Benzylacetamide and Diphenylacetamide Analogs

The search for more effective and safer antiepileptic drugs has led to the investigation of various acetamide (B32628) derivatives. Early studies identified (R,S)-alpha-acetamido-N-benzylacetamides with aromatic or heteroaromatic groups at the C(alpha) position as having outstanding activity in the maximal electroshock-induced seizure (MES) test in mice. nih.gov This foundational work has spurred the development and evaluation of an expanded set of analogs to better define structure-activity relationships (SAR). nih.govnih.gov

Research has shown that specific heterocyclic substitutions at the C(alpha) site lead to potent anticonvulsant effects. For instance, α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl α-acetamido-N-benzylacetamides have demonstrated excellent protection against MES-induced seizures, with efficacy (ED50) and protective index (PI) values comparable to the established drug phenytoin. nih.gov Further exploration into the furan-2-yl series revealed that (R)-(-)-alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide possesses particularly noteworthy activity, highlighting that stringent steric and electronic requirements are necessary for maximal efficacy. nih.gov

Interestingly, while initial SAR analyses suggested that small, electron-rich aromatic groups at the C(alpha) site were optimal, subsequent studies on electron-deficient C(alpha)-aza aromatic derivatives challenged this hypothesis. nih.gov Novel N-benzylacetamides featuring pyrid-2-yl, pyrazin-2-yl, and pyrimid-2-yl groups also exhibited potencies in the MES test that were comparable to or greater than phenytoin, necessitating a modification of the proposed SAR for this class of anticonvulsants. nih.gov These findings underscore the complex interplay of structural features that contribute to the anticonvulsant profile of diphenylacetamide analogs. A lead compound that has emerged from these extensive investigations is (R)-N-benzyl-2-acetamido-3-methoxy-propionamide, also known as Lacosamide, which has advanced to clinical trials for treating epilepsy. semanticscholar.org

Antimicrobial Research: Antibacterial and Antifungal Activity

The presence of a diphenylamino function is believed to be a key contributor to the antimicrobial properties of this class of compounds. nih.govresearchgate.net Researchers have synthesized and screened various novel derivatives of 2-hydrazinyl-N,N-diphenylacetamide to explore their potential as potent antimicrobial agents. nih.govresearchgate.netnih.gov This line of research involves a multi-step synthesis beginning with the chloroacetylation of diphenylamine (B1679370), followed by substitution with hydrazine (B178648) hydrate, and subsequent reaction with various aromatic aldehydes. nih.govresearchgate.net

Several of the resulting compounds have demonstrated significant antibacterial and antifungal activity. nih.govresearchgate.netnih.gov Specifically, compounds identified as 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide (A1), 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A5), and 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7) were highlighted for their notable antimicrobial and antifungal effects in studies using the cup plate method. nih.govresearchgate.netnih.gov

Another area of investigation involves introducing a thiazole (B1198619) moiety into the amide scaffold. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were evaluated for in vitro antibacterial activity against several plant pathogenic bacteria. mdpi.com The results showed promising activity against Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X.oryzae pv. oryzicola (Xoc). mdpi.com One compound in particular, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial agents bismerthiazol (B1226852) and thiodiazole copper. mdpi.com A scanning electron microscopy (SEM) investigation confirmed that this compound could cause the rupture of the Xoo cell membrane. mdpi.com

Additionally, research into 2-amino-N-(p-Chlorophenyl) acetamide derivatives, synthesized from the reaction of 2-bromo-N-(p-Chlorophenyl) acetamide with various amines, has shown moderate to high antibacterial activities against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com

Table 1: Antimicrobial Activity of Selected N,N-Diphenylacetamide Derivatives

Compound IDChemical NameTarget OrganismsObserved Activity
A1 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamideVarious bacteria and fungiShowed significant antimicrobial and antifungal activity. nih.govresearchgate.netnih.gov
A5 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamideVarious bacteria and fungiShowed significant antimicrobial and antifungal activity. nih.govresearchgate.netnih.gov
A7 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamideVarious bacteria and fungiShowed significant antimicrobial and antifungal activity. nih.govresearchgate.netnih.gov
A1 (Thiazole) N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. Oryzae (Xoo)EC50 value of 156.7 µM, superior to commercial agents; causes cell membrane rupture. mdpi.com
5a-5d 2-amino-N-(p-Chlorophenyl) acetamide derivativesA. baumannii, P. aeruginosa, S. aureusDemonstrated moderate to high antibacterial activities. irejournals.com

Antiviral Research: Inhibition of Viral Polymerases (e.g., SARS-CoV-2 RdRp)

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, making it a prime target for antiviral drug development. nih.gov Research has identified several acetamide derivatives as potential inhibitors of this viral polymerase, particularly in the context of SARS-CoV-2. matilda.science

Studies have explored compounds such as 2-((1H-indol-3-yl) thio)-N-phenyl-acetamides as inhibitors of the SARS-CoV-2 RdRp. matilda.science While not direct N,N-diphenylacetamide derivatives, they share the core acetamide structure. This line of inquiry is part of a broader effort to discover novel non-nucleoside inhibitors (NNIs) that can offer alternatives to nucleoside analogs like remdesivir. mdpi.commdpi.com Non-nucleoside inhibitors are of particular interest as they may avoid issues related to host genetic toxicity that can be associated with nucleoside-based therapies. mdpi.com

To facilitate the discovery of such inhibitors, researchers have developed specialized cell-based reporter assays that measure the enzymatic activity of the SARS-CoV-2 RdRp. nih.gov These high-throughput screening methods are essential for evaluating large libraries of chemical compounds for potential inhibitory activity. nih.gov Other research has focused on uracil-based derivatives that demonstrate a wide antiviral effect against various SARS-CoV-2 variants of concern by inhibiting the recombinant viral RdRp. mdpi.com These findings suggest that the acetamide scaffold and its derivatives are a promising area for the development of future antiviral therapies targeting viral polymerases. matilda.sciencemdpi.com

Antiparasitic Research: Metabolites and Therapeutic Efficacy (e.g., Trypanosoma cruzi)

Based on the available search results, there is no specific information regarding the investigation of 2-Bromo-N,N-diphenylacetamide or its direct derivatives in antiparasitic research, particularly concerning metabolites and therapeutic efficacy against parasites such as Trypanosoma cruzi.

Analgesic Activity Investigations of 2-Chloro-N,N-diphenylacetamide Derivatives

Derivatives of 2-Chloro-N,N-diphenylacetamide have been synthesized and evaluated for their potential as analgesic agents. orientjchem.org This research is often grounded in the mechanism of non-steroidal anti-inflammatory drugs (NSAIDs), which typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the biosynthesis of prostaglandins (B1171923) that mediate pain and inflammation. orientjchem.org

A study focused on novel 2-chloro-N,N-diphenylacetamide derivatives that were conjugated with various benzaldehydes. orientjchem.org These synthesized compounds were then evaluated for analgesic activity using the hot plate model, a standard method for assessing response to thermal pain. orientjchem.orgnih.gov To understand the potential mechanism of action, molecular docking studies were performed on the COX-1 and COX-2 enzymes. orientjchem.org

The experimental results indicated that the compound AKM-2, identified as N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3methylbenzylidene)amino)phenyl)amino)acetamide, exhibited a significant analgesic response when compared to the standard drug, diclofenac (B195802) sodium. orientjchem.org The in-vivo biological activity was consistent with the molecular docking results, suggesting that AKM-2 may act as a potent analgesic molecule by inhibiting the COX enzyme. orientjchem.org This integrated approach of synthesis, in-vivo testing, and in-silico modeling points to this class of compounds as a promising lead for the development of new analgesic drugs. orientjchem.org

Anticancer Research and Cytotoxicity Evaluations

Phenylacetamide derivatives have emerged as a promising class of compounds in the search for new anticancer agents, driven by the need to overcome drug resistance and reduce the adverse effects associated with current chemotherapeutics. nih.govnih.govijcce.ac.ir Research has focused on synthesizing various derivatives and evaluating their cytotoxic effects against a range of human cancer cell lines. nih.govtbzmed.ac.ir

One study investigated a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.govnih.gov The results showed that all tested compounds had a better cytotoxic effect on the PC3 cell line compared to the others. nih.gov It was also noted that derivatives containing a nitro moiety (compounds 2a-2c) had a higher cytotoxic effect than those with a methoxy (B1213986) moiety (compounds 2d-2f). nih.govnih.gov Specifically, compound 2b demonstrated significant activity against the PC3 cell line with an IC50 value of 52 μM. nih.govnih.gov

Another comprehensive study evaluated eleven different phenylacetamide derivatives for their cytotoxicity and pro-apoptotic activity on MCF7, MDA-MB-468, and PC12 cancer cell lines. tbzmed.ac.irtbzmed.ac.ir The findings indicated that these derivatives have notable antiproliferative effects. tbzmed.ac.ir The '3d' derivative, in particular, was highly effective, showing an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir This compound was found to trigger apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity, indicating that it can stimulate both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irtbzmed.ac.ir

Further research on 1,3-thiazole-based derivatives, such as N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide compounds, also demonstrated potent cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir

Table 2: Cytotoxicity of Selected Phenylacetamide Derivatives Against Cancer Cell Lines

Compound Class/IDCancer Cell Line(s)Key Findings (IC50 Values)
2b (Fluoro-Nitro Deriv.) PC3 (Prostate)IC50 = 52 μM. nih.govnih.gov
2c (Fluoro-Nitro Deriv.) MCF-7 (Breast)IC50 = 100 μM, comparable to the reference drug imatinib (B729) (IC50 = 98 μM). nih.govnih.gov
3d Derivative MDA-MB-468, PC-12IC50 = 0.6±0.08 μM; induces apoptosis through intrinsic and extrinsic pathways. tbzmed.ac.irtbzmed.ac.ir
8a (Thiazole Deriv.) HeLa (Cervical)IC50 = 1.3±0.14 µM; demonstrated the most potent activity against this cell line among the tested derivatives. ijcce.ac.ir

Enzyme Inhibition Studies (e.g., Human Sirtuin 2, Cyclooxygenase-1 and -2)

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of N,N-diphenylacetamide have been investigated as inhibitors of several key enzymes implicated in human diseases.

Human Sirtuin 2 (SIRT2) Inhibition

Human sirtuin 2 (SIRT2) is an NAD+-dependent protein deacetylase that plays a role in numerous biological processes, and its dysregulation is linked to diseases including cancer and neurodegenerative disorders. researchgate.net This has made the development of potent and selective SIRT2 inhibitors a desirable therapeutic strategy. researchgate.net A structure-based optimization approach led to the discovery of new 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as effective SIRT2 inhibitors. researchgate.net Structure-activity relationship (SAR) analyses of these synthesized compounds identified several potent inhibitors, with compound 28e being the most potent, exhibiting an IC50 value of 42 nM. researchgate.net Furthermore, selectivity analysis revealed that compound 28e has very good selectivity for SIRT2 over the related SIRT1 and SIRT3 enzymes. researchgate.net In cellular assays, this compound effectively inhibited the growth of the human breast cancer cell line MCF-7 and increased the acetylation of α-tubulin, a known SIRT2 substrate, in a dose-dependent manner. researchgate.net

Cyclooxygenase-1 and -2 (COX-1 and -2) Inhibition

As mentioned in the analgesic activity section (5.5), derivatives of 2-chloro-N,N-diphenylacetamide have been investigated as inhibitors of cyclooxygenase enzymes, COX-1 and COX-2. orientjchem.org These membrane-bound enzymes are responsible for the key step in the biosynthesis of prostanoids, which are mediators of pain and inflammation. orientjchem.org Molecular docking studies were performed to analyze the binding of newly synthesized 2-chloro-N,N-diphenylacetamide derivatives to the active sites of COX-1 and COX-2. orientjchem.org The compound AKM-2 showed a significant docking score, and its predicted binding was found to be similar to that of standard NSAIDs. orientjchem.org The in-vivo analgesic activity observed for this compound further supports the hypothesis that its therapeutic effect is mediated through the inhibition of these COX enzymes. orientjchem.org The amide pharmacophore is a common feature in many known COX-2 inhibitors. archivepp.com

Sodium Channel Blocking Properties

Derivatives of N,N-diphenylacetamide have been investigated for their potential to act as voltage-gated sodium channel blockers. nih.gov These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for therapeutic intervention in conditions like chronic pain, epilepsy, and cardiac arrhythmias. drugbank.com

Research into related phenylacetamide structures has shown that specific modifications can lead to potent sodium channel inhibition. For instance, studies on diphenylacetic acid derivatives, which share a structural resemblance, found that halogenated aromatic rings significantly enhanced inhibitory activity. nih.gov The compounds were evaluated through methods such as inhibition of [3H]batrachtoxinin binding in rat neocortical membranes and veratridine-induced sodium influx in cells expressing type IIA sodium channels. nih.gov

A study focused on developing novel compounds from the tricyclic antidepressant scaffold, which also possess sodium channel activity, identified that a diphenyl amine motif was sufficient for significant inhibitory action on the hNav1.2 channel. nih.gov The lead compound, featuring a diphenyl amine structure, demonstrated a 53% inhibitory block of Nav1.2 currents at a 10µM concentration, which was a marked increase in activity compared to the amitriptyline (B1667244) standard. nih.gov This highlights the importance of the diphenylamine core, the central feature of N,N-diphenylacetamide, in designing new sodium channel blockers. nih.gov Structure-activity relationship (SAR) studies on related phenylacetamides have further refined the design principles, indicating that a three-carbon spacer between the amide and a terminal amine is optimal for activity. ebi.ac.uk

Table 1: Research Findings on Sodium Channel Blocking Activity of Diphenylamine and Phenylacetamide Derivatives
Compound ClassKey Structural FeatureAssay / TargetKey FindingReference
Diphenylamine DerivativesDiphenyl amine motifhNav1.2 currentsLead compound showed 53% inhibitory block at 10µM. nih.gov
Diphenylacetic Acid DerivativesHalogenated aromatic rings[3H]batrachtoxinin binding; Na+ influxHalogenation led to very potent activity in both assays. nih.gov
PhenylacetamidesThree-carbon spacer between amide and amineVeratridine-stimulated Na+ influxA three-carbon spacer was found to be optimal for inhibitory potency. ebi.ac.uk

Antioxidant Activity Research of Diphenylamine Schiff Bases

The diphenylamine structure, which forms the core of N,N-diphenylacetamide, is a key component in other classes of compounds investigated for antioxidant properties, notably Schiff bases. scribd.comresearchgate.net Schiff bases derived from the condensation of diphenylamine with various aromatic aldehydes have been synthesized and evaluated for their ability to scavenge free radicals. scribd.comresearchgate.netresearchgate.net

The antioxidant potential of these compounds is often assessed using in-vitro methods such as the 1,1-diphenyl-2-picrylhyrazyl (DPPH) radical scavenging assay, hydrogen peroxide scavenging, and ferric reducing antioxidant power (FRAP) methods. researchgate.net In one study, a series of diphenylamine Schiff bases were synthesized and tested, with several compounds demonstrating noteworthy antioxidant potential when compared to standards like Ascorbic acid and Butylated hydroxyl toluene (B28343) (BHT). researchgate.net Specifically, compounds designated as 5c and 9b showed the highest activity across the tested methods. researchgate.net The presence of the diphenylamine moiety is considered crucial for this activity, as the nitrogen atom can donate electrons to stabilize free radicals.

Table 2: In-Vitro Antioxidant Activity of Selected Diphenylamine Schiff Bases
Compound IDDPPH Scavenging (IC50 µg/mL)H2O2 Scavenging (IC50 µg/mL)FRAP Value (Absorbance at 700 nm)Reference
PK1208.14165.430.981 researchgate.net
PK2189.57218.130.895 researchgate.net
PK4152.86234.261.143 researchgate.net
Ascorbic Acid (Standard)68.4789.752.000 researchgate.net
BHT (Standard)124.67176.181.102 researchgate.net

Utility as Pharmacologically Active Scaffolds and Building Blocks in Medicinal Chemistry

2-Halo-N,N-diphenylacetamides, such as 2-chloro-N,N-diphenylacetamide and its bromo-analogue, are versatile building blocks in medicinal chemistry. researchgate.netnih.govnih.gov The halogen atom provides a reactive site for nucleophilic substitution, allowing for the straightforward synthesis of a diverse library of 2-substituted N,N-diphenylacetamide derivatives. researchgate.netnih.gov This strategy has been employed to develop compounds with a wide range of potential therapeutic applications, including anticonvulsant, antimicrobial, and analgesic activities. researchgate.netorientjchem.org

In the search for new anticonvulsants, researchers have synthesized series of 2-substituted amino-N,N-diphenylacetamides by reacting 2-chloro-N,N-diphenylacetamide with various substituted amines. researchgate.netnih.gov These synthesized compounds were subsequently screened in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. researchgate.netnih.gov This approach has successfully identified novel derivatives with potent anticonvulsant activity. nih.gov

Similarly, the 2-chloro-N,N-diphenylacetamide scaffold has been used to generate new antimicrobial agents. nih.gov One synthetic pathway involves reacting diphenylamine with chloroacetyl chloride to form the intermediate, which is then further modified. nih.gov For example, substitution of the chlorine with hydrazine hydrate, followed by reaction with various aromatic aldehydes, has yielded derivatives like 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide, which showed significant antibacterial and antifungal activity. nih.gov Further studies have used the same precursor to create derivatives with analgesic properties, demonstrating the broad utility of this chemical scaffold. orientjchem.org

Table 3: Pharmacological Applications of Derivatives Synthesized from the 2-Halo-N,N-diphenylacetamide Scaffold
Starting ScaffoldDerivative ClassTargeted Biological ActivityReference
2-Chloro-N,N-diphenylacetamide2-Substituted amino-N,N-diphenylacetamidesAnticonvulsant researchgate.netnih.gov
2-Chloro-N,N-diphenylacetamide2-Hydrazinyl-N,N-diphenylacetamide derivativesAntimicrobial & Antifungal nih.gov
2-Chloro-N,N-diphenylacetamideThiazole-conjugated acetamidesAnalgesic orientjchem.org

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These theoretical studies offer a microscopic perspective on the behavior of 2-Bromo-n,n-diphenylacetamide.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine a molecule's optimized geometrical parameters, such as bond lengths and angles, as well as its atomic charges and vibrational wavenumbers. Calculations are often performed using specific combinations of functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a detailed understanding of the molecule's ground-state geometry. This optimization process ensures the identification of the most stable conformation of the molecule, which is crucial for subsequent analyses. The full-potential linearized augmented plane wave (FP-LAPW) method, within the framework of DFT, is another approach used to investigate structural and electronic properties.

HOMO-LUMO Energy Gap Analysis for Biological Activity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potentially higher biological activity, as it facilitates charge transfer interactions within the molecule. Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. This analysis is significant for predicting how a molecule might interact with biological targets, as redox potential, which is crucial for metabolism by enzymes like cytochrome P450, can be estimated from the HOMO/LUMO gap.

Quantum Chemical ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Ionization PotentialI-EHOMOEnergy required to remove an electron
Electron Af

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the precise mass of a molecule, which in turn confirms its elemental formula. For 2-Bromo-N,N-diphenylacetamide, HR-MS provides the exact mass, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by two mass units. The calculated monoisotopic mass for the compound is 289.0102 Da. chemspider.com

Table 2: HR-MS Data for this compound
ParameterValue
Molecular FormulaC₁₄H₁₂BrNO
Calculated Monoisotopic Mass289.0102 Da chemspider.com
Nominal Mass290 Da

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. This method is well-suited for confirming the molecular weight of this compound. The analysis would be expected to show prominent ions corresponding to the protonated and sodiated forms of the molecule, including their isotopic variants due to the presence of bromine.

Table 3: Predicted ESI-MS Adducts for this compound
Ion AdductExpected m/z (for ⁷⁹Br isotope)Expected m/z (for ⁸¹Br isotope)
[M+H]⁺290.0180292.0160
[M+Na]⁺312.0000313.9979

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.

The most prominent feature would be a strong absorption band for the tertiary amide carbonyl (C=O) stretching vibration, expected in the region of 1650-1680 cm⁻¹. Other significant absorptions would include the C-N stretching of the tertiary amide, aromatic C=C stretching bands around 1450-1600 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. The presence of the carbon-bromine bond would be indicated by a C-Br stretching absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-HStretch3010 - 3100
Amide C=OStretch1650 - 1680
Aromatic C=CStretch1450 - 1600
Amide C-NStretch1200 - 1350
C-BrStretch500 - 600

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the solid-state analysis of this compound, providing definitive information on its atomic arrangement and crystalline properties.

The determination of the crystal structure is a critical step, as it provides the foundational proof of the compound's identity and stereochemistry, which is essential for understanding its reactivity and interactions. This structural data serves as the ultimate reference for confirming the successful synthesis of the molecule. rsc.orgrsc.org While the structure has been determined, specific crystallographic parameters from these studies are not detailed in the referenced abstracts.

Table 1: Key Information from Single Crystal X-ray Diffraction

Parameter Description Finding for this compound
Molecular Structure The precise 3D arrangement of atoms. The absolute structure has been confirmed. rsc.orgrsc.org
Bond Lengths & Angles The distances between atoms and the angles between bonds. Determined as part of the structure elucidation.
Conformation The spatial orientation of the diphenylamino and bromoacetyl groups. Confirmed through structural analysis.

| Stereochemistry | The 3D orientation of atoms at any chiral centers (if present). | Unambiguously established. |

While this compound itself is typically a crystalline solid, it serves as a key precursor in the synthesis of advanced nanomaterials. rsc.org Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the resulting nanoparticles. In this method, a sample containing many randomly oriented microcrystals (a powder) is analyzed to identify its crystalline phases.

In studies where this compound was used to create ligands for palladium complexes, the subsequent thermolysis of these complexes yielded palladium sulfide (B99878) (Pd16S7) and palladium selenide (B1212193) (Pd17Se15) nanoparticles. rsc.org PXRD was instrumental in identifying these specific crystalline phases of the nanoparticles and confirming their composition. rsc.orgresearchgate.net The technique is also used to estimate the average crystallite size of the nanoparticles by analyzing the broadening of the diffraction peaks.

Furthermore, PXRD can be used to determine the absence of crystallinity. In one instance, a solid dispersion created from a reaction involving this compound was analyzed by PXRD to confirm its amorphous state. rssing.com

Table 2: Application of PXRD in the Context of this compound Derivatives

Application Analyzed Material Findings
Phase Identification Palladium Chalcogenide Nanoparticles Confirmed the formation of crystalline Pd16S7 and Pd17Se15 phases. rsc.org
Structural Characterization Palladium Chalcogenide Nanoparticles Characterized the hitherto unknown flower-shaped and prismatic nanophases. rsc.org

| Amorphous Content | Solid dispersion of a reaction product | Confirmed the material was amorphous. rssing.com |

Chromatographic Techniques (e.g., Reversed-Phase Thin-Layer Chromatography, Gas Chromatography)

Chromatographic methods are fundamental for monitoring the synthesis and assessing the purity of this compound.

Thin-Layer Chromatography (TLC) has been employed as a practical and rapid method to monitor the progress of chemical reactions during the synthesis of this compound and its subsequent conversions. rssing.comnewdrugapprovals.org By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the desired product, thereby determining when the reaction is complete. newdrugapprovals.org

While TLC is used for qualitative monitoring, more advanced techniques would be required for quantitative purity analysis. However, specific, detailed protocols for the analysis of this compound using Reversed-Phase Thin-Layer Chromatography or Gas Chromatography (GC) were not identified in the surveyed scientific literature.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis-Mass Spectrometry)

Thermal analysis techniques provide insights into the thermal stability and decomposition behavior of materials. Thermogravimetric Analysis (TGA), often coupled with Mass Spectrometry (MS), measures the change in mass of a sample as it is heated.

Specific TGA-MS data for this compound itself is not presently available in the literature reviewed. However, the TGA-MS technique has been applied to characterize palladium nanoparticles that were synthesized using ligands derived from this compound. researchgate.net In that context, TGA-MS was used to determine the organic ligand-to-palladium ratio and to identify and quantify contaminants by analyzing the gases evolved (e.g., CO2) at different temperatures. researchgate.netresearchgate.net This demonstrates the utility of the method in understanding the composition and purity of derivative materials.

Chemometric Analysis of Analytical Data

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. For a compound like this compound, chemometric analysis could be applied to datasets generated from the various analytical techniques discussed.

For instance, if multiple batches of the compound were produced, their spectroscopic data (e.g., from IR or NMR) could be analyzed using Principal Component Analysis (PCA). PCA could potentially identify patterns and distinguish between batches based on subtle variations in their spectral fingerprints, which might correlate with differences in purity or crystalline form. Similarly, multivariate calibration techniques, such as Partial Least Squares (PLS) regression, could be used to build predictive models that correlate spectral data with specific properties, like the concentration of a known impurity, offering a rapid alternative to slower chromatographic methods.

Currently, there are no published studies applying chemometric analysis to analytical data specifically from this compound. The application of these statistical tools remains a potential area for future research to enable more sophisticated quality control and process monitoring.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.